N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-6-7-16(13(2)8-12)19-18(23)20-17(22)11-24-15-5-3-4-14(9-15)10-21/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGDDVGMAOAJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC=CC(=C2)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide typically involves the reaction of 2,4-dimethylphenyl isocyanate with 3-formylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown that modifications in the phenyl ring can enhance cytotoxic activity against cancer cell lines such as HT29. The presence of specific substituents is crucial for eliciting antiproliferative effects, suggesting that this compound could be optimized for similar activities .
1.2 Antimicrobial Properties
The compound's structural characteristics may also contribute to antimicrobial activity. Research on substituted phenylthiazol-2-amine derivatives demonstrated promising antibacterial effects comparable to established antibiotics like norfloxacin. The structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the phenyl nucleus significantly enhance antibacterial efficacy . This suggests that this compound could be explored for its potential in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy. The following table summarizes key findings related to the structural modifications and their corresponding biological activities:
| Modification | Effect | Reference |
|---|---|---|
| m,p-Dimethyl substitution | Enhanced cytotoxicity | |
| Presence of Cl group | Increased antiproliferative activity | |
| Electron-withdrawing groups | Improved antibacterial properties |
Case Study 1: Anticancer Efficacy
A study investigated a series of thiazole derivatives structurally related to this compound. The results indicated that compounds with specific substitutions showed IC50 values significantly lower than standard treatments like sodium valproate, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antibacterial properties of phenylthiazol derivatives. The study demonstrated that compounds with certain functional groups exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics based on the structure of this compound .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
*†Calculated based on formula C₁₆H₁₅ClNO₃.
Key Structural Differences and Implications
Carbamoyl vs. This may improve binding to biological targets, as seen in urea-containing agrochemicals .
Position of Formyl Group: The 3-formylphenoxy group distinguishes the compound from analogs like N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide , where the formyl is at the 2-position. This positional variation could alter electronic effects and steric interactions in molecular docking studies.
Chlorinated vs. Methylated Substituents: The 2,4-dichlorophenoxy group in CAS 42865-74-7 increases hydrophobicity and electron-withdrawing effects compared to the methyl-dominated substituents in the target compound. Such differences influence solubility and metabolic stability.
Biological Activity
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a distinctive structure characterized by a carbamoyl group attached to a 2-(3-formylphenoxy)acetamide backbone. The presence of the 2,4-dimethylphenyl moiety contributes to its unique properties.
Synthesis Methods
The synthesis typically involves several steps:
- Bromination of a suitable phenolic compound.
- Formylation of the bromo-substituted phenol.
- Coupling with the carbamoyl acetamide group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15 and HT29) .
| Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| 24a | HCT-15 | 5.0 | High |
| 24b | HT29 | 3.5 | Very High |
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. Some studies suggest moderate activity, particularly when specific functional groups are present .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cancer cell growth.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Efficacy : A study evaluated the anticancer potential of various derivatives in vitro, demonstrating that modifications to the phenoxy and carbamoyl groups significantly affected their potency against cancer cell lines .
- Antibacterial Evaluation : Another study assessed the antibacterial activity against common pathogens, revealing that certain structural modifications enhanced activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 3-formylphenol derivatives with N-(2,4-dimethylphenyl)carbamoyl precursors under nucleophilic substitution or condensation. Key steps include:
- Step 1 : Activation of the phenol group (e.g., using chloroacetyl chloride) to form the acetamide backbone.
- Step 2 : Introduction of the carbamoyl group via reaction with 2,4-dimethylphenyl isocyanate.
- Critical Parameters : Solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine) significantly affect regioselectivity and yield. Chromatographic purification (HPLC or column) is often required to isolate the pure product .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : and NMR confirm the carbamoyl and formylphenoxy groups. For example, the formyl proton appears as a singlet at ~9.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 326.33 g/mol).
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and formyl C=O (~1700 cm) confirm functional groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Initial screens should prioritize:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models.
- Comparative Analysis : Benchmark against structurally related compounds (e.g., analogs with methoxy or nitro substituents) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., topoisomerase II or kinases). The formyl group may act as a hydrogen bond acceptor.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).
- QSAR Models : Corporate electronic (HOMO-LUMO) and steric descriptors (molar refractivity) to predict activity across analogs .
Q. What strategies resolve contradictions in bioactivity data across similar acetamide derivatives?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Mitigation involves:
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Dose-Response Refinement : Test compounds at lower concentrations (nM range) to avoid off-target effects.
- Functional Group Swapping : Replace the formyl group with carboxyl or hydroxymethyl moieties to test activity retention .
Q. What advanced techniques optimize its pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-administer CYP inhibitors (e.g., ketoconazole) if instability is observed.
- Plasma Protein Binding (PPB) : Equilibrium dialysis or ultrafiltration to measure unbound fraction (>5% is ideal).
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (P >1 × 10 cm/s) .
Q. How can reaction engineering improve scalability without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., dimerization).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
